molecular formula C10H9Br2F3O B13621312 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene

Cat. No.: B13621312
M. Wt: 361.98 g/mol
InChI Key: KVOOCUTZKXNYRZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene (CAS: 113939-45-0) is a halogenated aromatic compound with a unique structure featuring:

  • A benzene ring substituted at the 1-position with a bromine atom.
  • A 4-position ethyl chain bearing a second bromine and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group.

Its molecular formula is C₈H₄Br₂F₄O, with a molecular weight of 351.918 g/mol . The compound is characterized by high halogen content (two bromines and three fluorines), making it a versatile intermediate in organofluorine chemistry and cross-coupling reactions.

Properties

Molecular Formula

C10H9Br2F3O

Molecular Weight

361.98 g/mol

IUPAC Name

1-bromo-4-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene

InChI

InChI=1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

KVOOCUTZKXNYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)OCC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene typically involves:

  • Introduction of the trifluoroethoxy group onto a bromobenzene ring.
  • Subsequent bromination or halogenation of the ethyl side chain.
  • Use of copper-catalyzed etherification reactions to attach trifluoroethoxy moieties.
  • Control of reaction conditions such as solvent, temperature, and catalysts to optimize yield and purity.

Key Starting Materials and Reagents

  • 4-Bromo-1-fluorobenzene or 1,4-dibromobenzene as aromatic halide substrates.
  • Sodium 2,2,2-trifluoroethanolate , generated in situ from 2,2,2-trifluoroethanol and sodium hydride.
  • Copper salts (e.g., CuBr₂) as catalysts for etherification.
  • Lewis acids (e.g., aluminum chloride) for Friedel-Crafts type acylation or halogenation steps.
  • Hydrogen or metal catalysts (e.g., Pd-C) for selective hydrogenation or reduction steps when necessary.

Detailed Synthetic Routes

Copper-Catalyzed Etherification of 4-Bromo-1-fluorobenzene

A key preparative step involves the reaction of 4-fluoro-1-bromobenzene with sodium 2,2,2-trifluoroethanolate in an aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (100–105 °C). This reaction forms 1-bromo-4-(2,2,2-trifluoroethoxy)benzene with high efficiency (60–70% yield reported).

  • The sodium 2,2,2-trifluoroethanolate is prepared by reacting trifluoroethanol with sodium hydride.
  • Copper(II) bromide acts as a catalyst to facilitate the nucleophilic aromatic substitution of fluorine by the trifluoroethoxy group.
  • The reaction requires about 1 to 3 moles of trifluoroethanol per mole of 4-fluoro-1-bromobenzene, which is more efficient than prior methods requiring excessive equivalents.

Halogenation and Side Chain Functionalization

To introduce the 2-bromo-1-(2,2,2-trifluoroethoxy)ethyl side chain on the benzene ring, a multi-step approach is employed:

  • Starting from 1-bromo-4-(2,2,2-trifluoroethoxy)benzene , the aromatic ring undergoes further functionalization to attach a bromoethyl group.
  • This can be achieved by reaction with suitable brominated alkylating agents or via halogenation of a pre-installed ethyl substituent.
  • For example, Friedel-Crafts acylation using 4-bromobutyryl chloride in the presence of aluminum chloride produces 4-bromobutyrophenone intermediates, which can be further transformed by reduction or substitution.

Hydrogenation and Reduction Steps

  • Reduction of ketone intermediates to alkyl bromides can be performed using palladium on carbon (Pd-C) catalysts under hydrogen atmosphere at mild temperatures (20–70 °C).
  • This step converts 4-bromobutyrophenone derivatives to 1-bromo-4-phenylbutane analogs, which can be further functionalized to the target compound.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent(s) Temperature (°C) Yield (%) Notes
Etherification of 4-fluoro-1-bromobenzene Sodium 2,2,2-trifluoroethanolate, CuBr₂ N,N-Dimethylformamide (DMF) 100–105 60–70 Efficient substitution with reduced trifluoroethanol equivalents; copper catalyst essential
Friedel-Crafts Acylation 4-Bromobutyryl chloride, AlCl₃ Benzene, or aromatic solvent 10–20 84.7 Formation of 4-bromobutyrophenone intermediate; reaction under controlled cooling
Hydrogenation of ketone Pd-C (5%), H₂ gas Methanol 20 98.2 Mild conditions, high yield of reduced product; catalyst filtration and solvent removal required

In-Depth Research Findings

  • The copper-catalyzed etherification step is critical for introducing the trifluoroethoxy group with minimal by-products and high selectivity.
  • Use of aprotic solvents like DMF enhances nucleophilicity of trifluoroethanolate and stabilizes reaction intermediates.
  • Friedel-Crafts acylation with 4-bromobutyryl chloride allows for regioselective attachment of the bromoalkyl chain on the aromatic ring, providing a versatile intermediate for further functionalization.
  • Hydrogenation steps under mild conditions preserve sensitive trifluoroethoxy groups while reducing ketones to alkyl bromides efficiently.
  • The overall synthetic route benefits from the use of inexpensive starting materials and scalable reaction conditions, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoroethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogues:

Compound Name Structure Substituents Molecular Weight Key Properties/Applications Reference
1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene Br-C₆H₄-CH(Br)-OCH₂CF₃ Bromine (positions 1 and ethyl), trifluoroethoxy (ethyl) 351.918 Halogen-rich intermediate for Suzuki couplings; potential medicinal chemistry applications
1-Bromo-4-(2,2,2-trifluoroethyl)benzene Br-C₆H₄-CH₂CF₃ Bromine (position 1), trifluoroethyl (position 4) 239.03 Used in fluorinated polymer synthesis; limited reactivity due to single bromine
1-Bromo-4-(trifluoromethoxy)benzene Br-C₆H₄-OCH₂CF₃ Bromine (position 1), trifluoroethoxy (position 4) 259.00 Building block for antiplasmodial chalcones (e.g., 2,2,2-trifluoroethoxychalcones)
1-Bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene Br-C₆H₄-CH₂OCH₂CF₃ Bromine (position 1), trifluoroethoxymethyl (position 4) Not reported Higher hydrophobicity; applications in agrochemicals
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene Br-C₆H₃-CH(Br)-OCH₂CF₃ (meta substitution) Bromine (positions 1 and ethyl), trifluoroethoxy (ethyl) ~351.918 Positional isomer; reactivity differences in meta vs. para substitution

Key Differences and Implications

Halogen Content and Reactivity :

  • The target compound’s dual bromine atoms (on the benzene and ethyl chain) provide multiple sites for nucleophilic substitution or cross-coupling reactions, unlike analogues like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene .
  • The trifluoroethoxy group enhances electron-withdrawing effects, polarizing the benzene ring and increasing the bromine’s electrophilicity .

Positional Isomerism :

  • The meta-substituted isomer () shows distinct reactivity in coupling reactions compared to the para-substituted target compound, highlighting the importance of substituent positioning in synthetic pathways .

Biological Activity :

  • Trifluoroethoxy-substituted chalcones () demonstrate that ortho-substitution on aromatic rings enhances antiplasmodial activity, suggesting that the target compound’s ethyl-linked trifluoroethoxy group could influence bioactivity if used in drug design .

Synthetic Accessibility :

  • Palladium-catalyzed C-O cross-coupling () is a viable method for introducing trifluoroethoxy groups, though the ethyl chain’s bromination requires careful optimization to avoid overhalogenation .

Physicochemical Properties

  • The trifluoroethoxy group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to non-fluorinated ethers .
  • NMR data for similar compounds (e.g., 1,4-bis(2,2,2-trifluoroethoxy)benzene ) show characteristic signals:
    • ¹H NMR : δ 4.31 (q, -OCH₂CF₃) .
    • ¹⁹F NMR : δ -74.0 (t, CF₃) .

Biological Activity

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is a halogenated organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and environmental science.

  • Molecular Formula: C8H8Br2F3O
  • Molecular Weight: 351.918 g/mol
  • CAS Number: 113939-45-0
  • MDL Number: MFCD31546217

The biological activity of halogenated compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoroethoxy group in this compound may enhance lipophilicity, potentially increasing membrane permeability and altering pharmacokinetics.

Structure-Activity Relationship (SAR)

Studies have shown that the introduction of trifluoromethyl groups can significantly enhance the potency of compounds against various biological targets. For instance, compounds with trifluoromethyl groups have demonstrated increased inhibition of serotonin uptake and enhanced interactions with enzymes like reverse transcriptase .

Biological Activity Overview

Research indicates that 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that halogenated benzene derivatives can exhibit antibacterial properties. The presence of bromine atoms may contribute to this activity by disrupting bacterial cell membranes.
  • Cytotoxicity: Some studies have indicated that brominated compounds can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated compounds against common pathogens. The results indicated that compounds similar to 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed dose-dependent effects:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
0.59085
17075
54050
101530

Q & A

Q. What are the established synthetic routes for 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene?

Methodological Answer: The synthesis typically involves bromination of a precursor benzene derivative. For example, analogous compounds like 1-bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene are synthesized using bromine (Br₂) with Fe or FeBr₃ as catalysts under controlled temperatures (e.g., 40–60°C) . For the target compound, a multi-step approach is likely:

Introduction of the trifluoroethoxy group : Alkylation of 4-bromophenethyl alcohol with 2,2,2-trifluoroethyl bromide under basic conditions.

Second bromination : Radical bromination at the ethyl position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
Key parameters include solvent choice (e.g., CCl₄ for radical stability) and stoichiometric control to avoid over-bromination. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.5 ppm), the ethyl group (δ 3.5–4.0 ppm for CH₂ adjacent to oxygen), and splitting patterns due to coupling with adjacent bromine atoms.
    • ¹³C NMR : Peaks for quaternary carbons bonded to bromine (δ 120–130 ppm) and the trifluoroethoxy group (CF₃: δ 120–125 ppm, JC-F ~280 Hz).
  • Mass Spectrometry (HRMS) : Look for molecular ion clusters consistent with isotopic patterns of two bromine atoms (m/z ≈ 370–372 for [M]⁺).
  • IR Spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Br, CF₃O) influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atoms and trifluoroethoxy group create a strong electron-deficient aromatic system, which:

  • Enhances electrophilic substitution : Directs incoming nucleophiles to meta/para positions.
  • Facilitates Suzuki-Miyaura couplings : The electron-withdrawing effects stabilize the transition state during palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (3:1) at 80–100°C .
    Contradiction Note : While bromine typically deactivates the ring, the trifluoroethoxy group’s inductive (-I) effect may dominate, requiring empirical adjustment of catalyst loading .

Q. What experimental strategies resolve competing reaction pathways during functionalization?

Methodological Answer: Competing pathways (e.g., elimination vs. substitution) can arise due to the vicinal bromine atoms. Strategies include:

  • Kinetic vs. thermodynamic control : Use low temperatures (0–25°C) and polar aprotic solvents (DMF, DMSO) to favor substitution over elimination.
  • Isotopic labeling : Track reaction intermediates via ²H or ¹⁸O labeling in the trifluoroethoxy group.
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy barriers for competing pathways .

Q. How does steric hindrance from the trifluoroethoxy group affect regioselectivity?

Methodological Answer: The trifluoroethoxy group’s bulkiness can sterically block ortho positions. To study this:

Competitive experiments : Compare reactivity with less hindered analogs (e.g., methoxy vs. trifluoroethoxy).

X-ray crystallography : Resolve crystal structures to quantify steric parameters (e.g., Tolman cone angles).

Kinetic isotope effects (KIE) : Use deuterated substrates to probe steric vs. electronic contributions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification : Distillation under reduced pressure (for liquid intermediates) or recrystallization (hexane/CH₂Cl₂) for solids.
  • Byproduct mitigation : Monitor for di-brominated byproducts via GC-MS and adjust bromine stoichiometry.
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs in large-scale reactions .

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